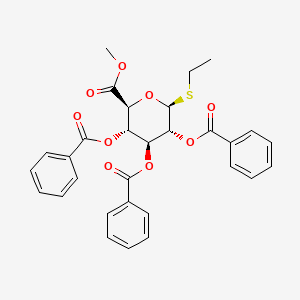
6-Carboxyfluorescein 3',6'-Dipivaloyl N-(1-Methylethyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine is a synthetic organic compound that belongs to the family of fluorescein derivatives. These compounds are known for their fluorescent properties, making them useful in various scientific and industrial applications. The compound is characterized by its carboxyfluorescein core, which is modified with dipivaloyl and N-(1-methylethyl)-2-propanamine groups to enhance its chemical stability and functionality.
Aplicaciones Científicas De Investigación
6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and as a marker in drug delivery systems.
Industry: Applied in the development of fluorescent dyes and sensors for environmental monitoring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 6-carboxyfluorescein.
Dipivaloylation: The carboxyfluorescein is then reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the dipivaloyl groups.
Amine Introduction: The final step involves the reaction of the dipivaloylated intermediate with N-(1-methylethyl)-2-propanamine under suitable conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism by which 6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying various substances. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological studies or interacting with analytes in chemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: The parent compound of 6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine, widely used in various applications.
Carboxyfluorescein: A derivative of fluorescein with a carboxyl group, used in similar applications but with different properties.
Rhodamine: Another fluorescent dye with distinct spectral properties, often used in conjunction with fluorescein derivatives.
Uniqueness
6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine is unique due to its specific modifications, which enhance its chemical stability and functionality compared to other fluorescein derivatives. These modifications allow for more versatile applications in various fields, making it a valuable tool in scientific research and industry.
Propiedades
IUPAC Name |
3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O9.C6H15N/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31;1-5(2)7-6(3)4/h7-15H,1-6H3,(H,32,33);5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEFIUHLDVIYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747297 |
Source


|
| Record name | 3',6'-Bis[(2,2-dimethylpropanoyl)oxy]-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--N-(propan-2-yl)propan-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847569-43-1 |
Source


|
| Record name | 3',6'-Bis[(2,2-dimethylpropanoyl)oxy]-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--N-(propan-2-yl)propan-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)






![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)

